Brevetoxin B
CAS No.: 79580-28-2
VCID: VC0000067
Molecular Formula: C50H70O14
Molecular Weight: 895.1 g/mol
Purity: ≥ 95 % (HPLC)
* For research use only. Not for human or veterinary use.

Description | Brevetoxin B (BTX-B) is a potent neurotoxin produced by the marine dinoflagellate Karenia brevis, commonly known as the "red tide" organism . It is a member of the brevetoxin family, which consists of complex polycyclic polyethers . BTX-B is noted for its trans-fused polycyclic ether ring system, which includes six-, seven-, and eight-membered ether rings, along with carbon-carbon double bonds, hydroxyl groups, and carbonyl groups . These toxins are lipophilic and can have varied effects depending on the exposure route and the organism affected . Brevetoxins, including Brevetoxin B, exert their toxicity by binding to voltage-gated sodium channels in nerve cells . This interaction disrupts normal neurological processes, leading to neurotoxic shellfish poisoning (NSP) in humans who consume contaminated seafood . Marine animals are also vulnerable to the adverse effects of brevetoxins, which have been implicated in numerous fish, mammal, and mollusk kills in the Gulf of Mexico . Brevetoxins are classified into two main types: A and B, with further distinctions based on the chemical substituents attached to the core molecule . PbTx-2, another type B brevetoxin, is often referred to as Brevetoxin B, which can cause nomenclature confusion . Research indicates that the biosynthesis of brevetoxins deviates from the typical polyketide synthetic pathway . Studies using carbon-13 have revealed that the carbon backbone is initially created through traditional polyketide synthesis, with carbon originating from acetate modified by the citric acid cycle . Subsequent oxidation processes generate the necessary epoxides, leading to the closure of the multi-ring system . Brevetoxin-3 (PbTx-3), another type B brevetoxin, has been shown to adversely affect development, cardiovascular function, and survival in fish embryos . |
---|---|
CAS No. | 79580-28-2 |
Product Name | Brevetoxin B |
Molecular Formula | C50H70O14 |
Molecular Weight | 895.1 g/mol |
IUPAC Name | 2-[[(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal |
Standard InChI | InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1 |
Standard InChIKey | LYTCVQQGCSNFJU-FGRVLNGBSA-N |
SMILES | CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C |
Canonical SMILES | CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C |
Appearance | Crystalline solid in sealed ampoule under vacuum |
Purity | ≥ 95 % (HPLC) |
Synonyms | Brevetoxin 2;BTX-B;GbTx-2;PbTx-2 |
Reference | - Shimizu et al., J. Am. Chem. Soc. 108:514 (1986) - Trainer et al., ACS, Symposium series 418:166 (1990) - Lin et al., J. Am. Chem. Soc. 103:6773 (1981) |
PubChem Compound | 10865865 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume